2'-Deoxy-2'-fluorocytidine
Overview
Description
2'-Deoxy-2'-fluorocytidine is a modified nucleoside analog that has been studied for its potential in various biological applications, including as an antiviral agent and a tool for studying DNA interactions. The compound has been incorporated into oligonucleotides and investigated for its effects on the structure and function of nucleic acids, as well as its therapeutic potential in antiviral treatments and cancer therapy .
Synthesis Analysis
The synthesis of 2'-deoxy-2'-fluorocytidine and its derivatives involves several chemical strategies. One approach includes the DAST fluorination of N(4)-benzoyl cytosine derivatives, which has been used to obtain potent inhibitors of hepatitis C virus replication . Another method involves the chemical synthesis of oligonucleotides containing the modified nucleoside, which can be achieved through the use of protected phosphoramidites in automated oligonucleotide synthesis . Additionally, the synthesis of 2'-deoxy-2'-fluorocytidine derivatives with additional modifications, such as the introduction of a fluorophore, has been reported for applications in fluorescent labeling of DNA .
Molecular Structure Analysis
The molecular structure of 2'-deoxy-2'-fluorocytidine has been elucidated through X-ray crystallography. The crystal structure of the compound reveals that it has a conformation very similar to that of cytidine, with the base orientation being anti and the sugar ring exhibiting a C(3')-endo puckering. The fluorine atom in the structure does not participate in intermolecular bonding, which is a notable difference from the unmodified nucleoside .
Chemical Reactions Analysis
2'-Deoxy-2'-fluorocytidine can undergo various chemical reactions, particularly when incorporated into oligonucleotides. For instance, it has been used as a probe for studying the B/Z-DNA transition by 19F NMR spectroscopy, indicating that it does not induce detectable conformational changes in DNA. This property allows for the study of DNA dynamics and interactions with other molecules, such as proteins . Additionally, the modified nucleoside can be used to synthesize novel modified RNAs, which can be substrates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-deoxy-2'-fluorocytidine are influenced by the presence of the fluorine atom. The modified nucleoside exhibits stability under acidic conditions and can be incorporated into DNA sequences without leading to significant conformational changes. Its properties make it suitable for various applications in nucleic acid chemistry and drug development. For example, it has been used in a phase I clinical trial as an antimetabolite for cancer therapy, showing antiproliferative activity and indicating potential efficacy with frequent dosing schedules .
Scientific Research Applications
1. Inhibition of Murine Norovirus Replication
- Application Summary: 2’-FdC has been reported to significantly inhibit murine norovirus replication in macrophages . This effect was partially reversed by exogenous supplementation of cytidine triphosphate .
- Methods of Application: The combination of 2’-FdC with mycophenolic acid, ribavirin, or favipiravir (T705) exerts synergistic antiviral effects .
- Results: These results indicate that 2’-FdC is a potential candidate for antiviral drug development against norovirus infection .
2. Growth Inhibition of Cultured Human Lymphoblasts
- Application Summary: The nucleoside 2’-deoxy-2’-fluorocytidine (FCdR) inhibits the growth of various human lymphoblastic cell lines in culture .
- Methods of Application: FCdR is deaminated to 2’-deoxy-2’-fluorouridine and phosphorylated to the triphosphate level . Two additional FCdR-containing metabolites, comprising about 50% of the acid-soluble metabolites, were also detected .
- Results: The FCdR incorporated into acid-insoluble material was primarily in DNA . Deoxycytidine protected these cell lines from growth inhibition by FCdR, but for only a limited time .
3. Synthesis of 2’-Fluoro-Nucleosides
- Application Summary: 2’-FdC is used in the synthesis of 2’-fluoro-nucleosides from L-arabinose .
- Methods of Application: This process is used to perform the synthesis of 2’-fluoro-Spiegelmers binding to a neuropeptide .
- Results: The use of oligonucleotide probes containing 2’-deoxy-2’-fluoronucleosides for regiospecific cleavage of RNA by RNase H from Escherichia coli .
4. Inhibition of Crimean-Congo Hemorrhagic Fever Virus (CCHFV) Replication
- Application Summary: 2’-FdC is a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication . It can act synergistically with T705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .
- Methods of Application: The study showed 50% effective concentrations (EC50) of 61 nM and 31 nM against CCHFV and CCHFV/ZsG in Huh7 cells, respectively .
- Results: The study showed a 50% cytotoxicity concentration (CC50) of >50.0 μM in Huh7 cells .
5. Synthesis of 2’-Fluoro-Nucleosides
- Application Summary: 2’-FdC is used in the synthesis of 2’-fluoro-nucleosides from L-arabinose .
- Methods of Application: This process is used to perform the synthesis of 2’-fluoro-Spiegelmers binding to a neuropeptide .
- Results: The use of oligonucleotide probes containing 2’-deoxy-2’-fluoronucleosides for regiospecific cleavage of RNA by RNase H from Escherichia coli .
6. Inhibition of Hepatitis C Virus Replication
- Application Summary: 2’-FdC is a potent inhibitor of the subgenomic hepatitis C virus replicon in Huh-7 cells .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Inhibition of Borna Disease Virus Replication
- Application Summary: 2’-FdC has been shown to inhibit Borna Disease virus replication and spread .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Synthesis of 2’-Fluoro-Spiegelmers
- Application Summary: 2’-FdC is used in the synthesis of 2’-fluoro-Spiegelmers binding to a neuropeptide .
- Methods of Application: This process involves the use of oligonucleotide probes containing 2’-deoxy-2’-fluoronucleosides for regiospecific cleavage of RNA by RNase H from Escherichia coli .
- Results: The specific results or outcomes obtained are not detailed in the source .
9. Antiviral Activities
- Application Summary: 2’-FdC has antiviral activities, showing 50% effective concentrations (EC50) of 61 nM and 31 nM against Crimean-Congo hemorrhagic fever virus (CCHFV) and CCHFV/ZsG in Huh7 cells, respectively .
- Methods of Application: It shows a 50% cytotoxicity concentration (CC50) of >50.0 μM in Huh7 cells .
- Results: 2’-FdC can act synergistically with T705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .
Safety And Hazards
Future Directions
2’-Deoxy-2’-fluorocytidine has shown potential as an antiviral agent, particularly against the Crimean-Congo hemorrhagic fever virus (CCHFV) and Borna Disease virus . It has also been found to act synergistically with other compounds to increase their antiviral effects . This suggests that 2’-Deoxy-2’-fluorocytidine could be further explored as a treatment for these and potentially other viral diseases.
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFZMCNALTPBY-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluorocytidine | |
CAS RN |
10212-20-1 | |
Record name | 2′-Deoxy-2′-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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